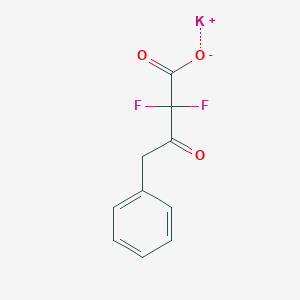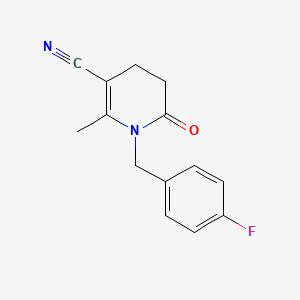
1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile have been reported . The structure of this compound was confirmed by X-ray crystallographic studies .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using Fluorine-19 NMR. This technique helps resolve individual fluorine-containing functional groups and provides additional insight into structural effects .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the metabolism of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) was found to involve UDP-glucuronosyltransferases (UGTs) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using Fluorine-19 NMR. This technique provides a wealth of molecular structure information as well as its associated chemical environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
Synthesis Techniques : Pyridine derivatives, including compounds structurally similar to "1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile," have been synthesized through various methods, including one-pot synthesis techniques and three-component condensation processes. These methods aim to introduce functional groups that impart desired properties to the compounds, such as fluorescence or biological activity (Fedoseev et al., 2015), (Osipov, Osyanin, & Klimochkin, 2018).
Structural and Spectroscopic Analysis : The structural features of pyridine derivatives are often characterized using spectroscopic techniques, including IR, UV-vis absorption, and fluorescence spectroscopy. These analyses provide insights into the optical properties and potential applications of the compounds in various fields, such as materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).
Applications in Biological Research and Materials Science
Biological Activity : Some pyridine derivatives exhibit a range of biological activities, including antiphlogistic, analgesic, anticancer, and cardiotonic actions. The presence of specific functional groups, such as a cyano group, can enhance these properties and increase the fluorescence quantum yield, indicating potential applications in bioimaging and drug development (Fedoseev et al., 2015).
Materials Science : The fluorescence properties of pyridine derivatives make them suitable for applications in materials science, such as the development of fluorescent markers and sensors. The synthesis methods and structural analysis of these compounds contribute to the understanding of their luminescent properties and potential uses in technological applications (Ershov, Fedoseev, Belikov, & Ievlev, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-12(8-16)4-7-14(18)17(10)9-11-2-5-13(15)6-3-11/h2-3,5-6H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCYVGZSYLQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)
![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)
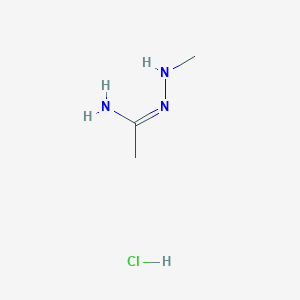


![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
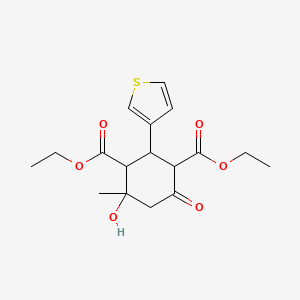
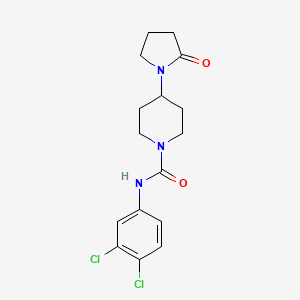
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
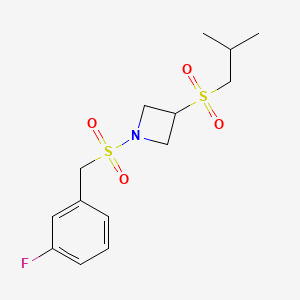
![N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)

